Eplerenone-d3: A Technical Guide for Researchers
Eplerenone-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Eplerenone-d3, a deuterated analog of the selective aldosterone antagonist, Eplerenone. This document is intended for use by professionals in research and drug development, offering detailed information on its physicochemical characteristics, synthesis, and its critical role as an internal standard in analytical methodologies.
Core Chemical Properties and Structure
Eplerenone-d3 is a stable isotope-labeled version of Eplerenone, where three hydrogen atoms on the 7-methyl ester group are replaced with deuterium. This isotopic substitution results in a molecule with a molecular weight that is 3 Daltons higher than the parent compound, a feature that is fundamental to its primary application in analytical chemistry. Its physical and chemical properties are nearly identical to those of Eplerenone.
Physicochemical Data
The following table summarizes the key quantitative data for Eplerenone-d3 and its parent compound, Eplerenone.
| Property | Eplerenone-d3 | Eplerenone |
| Molecular Formula | C₂₄H₂₇D₃O₆[1] | C₂₄H₃₀O₆[2] |
| Molecular Weight | ~417.5 g/mol [1][3] | ~414.5 g/mol [2][4] |
| Exact Mass | 417.22306891 Da[3] | 414.20423867 Da |
| CAS Number | Not explicitly available in search results, parent is 107724-20-9[2] | 107724-20-9[2] |
| Appearance | White to off-white crystalline powder[4][5] | White to off-white crystalline powder[4][5][6] |
| Solubility | Very slightly soluble in water[4][5] | Very slightly soluble in water.[2][4][5] |
| Melting Point | >219°C (decomposes) (for Eplerenone)[6] | >219°C (decomposes)[6] |
| Octanol/Water Partition Coefficient (logP) | ~7.1 at pH 7.0 (for Eplerenone)[4][5][7] | ~7.1 at pH 7.0[4][5][7] |
Chemical Structure
Eplerenone possesses a steroidal backbone with a crucial 9,11α-epoxy group, which contributes to its selectivity for the mineralocorticoid receptor.[8][9] The deuteration in Eplerenone-d3 is specifically at the 7α-methoxycarbonyl group.
Structure of Eplerenone-d3: (Image of the chemical structure of Eplerenone-d3 would be placed here in a formal document, showing the steroid nucleus and the -COOCD₃ group at the 7α position.)
Synthesis
The synthesis of Eplerenone-d3 follows the synthetic pathway of Eplerenone, with the introduction of deuterium in the final esterification step. A common route starts from 11α-hydroxycanrenone.[10] The key steps involve the introduction of a functional group at the 7α position, which is then converted to a carboxylic acid, followed by esterification. To produce Eplerenone-d3, this final step is performed using deuterated methanol (CD₃OD).
A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for Eplerenone-d3.
Mechanism of Action of Eplerenone and its Relevance to Eplerenone-d3
Eplerenone is a selective antagonist of the mineralocorticoid receptor (MR).[11][12][13][14] It competes with aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), for binding to the MR.[11][12] By blocking this binding, Eplerenone prevents the downstream signaling that leads to sodium and water retention, and potassium excretion.[12][15] This action reduces blood pressure and mitigates the pathological effects of aldosterone on the cardiovascular system.[12] Eplerenone-d3, being structurally and functionally identical to Eplerenone, is used to trace and quantify the parent drug in biological systems, thereby aiding in pharmacokinetic and pharmacodynamic studies that investigate this very mechanism.
The signaling pathway involving aldosterone and its blockade by Eplerenone is depicted below.
Caption: Aldosterone signaling pathway and Eplerenone's mechanism of action.
Experimental Protocols: Use as an Internal Standard
The primary application of Eplerenone-d3 is as an internal standard for the quantification of Eplerenone in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16] Its utility stems from the fact that it co-elutes with the unlabeled Eplerenone and exhibits identical ionization and fragmentation behavior, but is distinguished by its higher mass. This allows for accurate correction of variations in sample preparation and instrument response.
General Workflow for Quantification of Eplerenone
Caption: Analytical workflow for Eplerenone quantification using Eplerenone-d3.
Detailed Example Protocol: LC-MS/MS Quantification in Human Plasma
This protocol is a composite example based on published methodologies.[17][18][19][20]
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 250 µL of human plasma, add a known concentration of Eplerenone-d3 solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent or Waters LC system.
-
Column: C18 reverse-phase column (e.g., Atlantis dC18, 150 x 3 mm, 3.0 µm).[17]
-
Mobile Phase: Isocratic elution with Methanol and Ammonium Acetate (e.g., 3:2 v/v).[17]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eplerenone: m/z 415 → 163[19]
-
Eplerenone-d3: m/z 418 → (Typically a corresponding fragment, e.g., 163 or another stable fragment)
-
The table below summarizes the typical mass spectrometry parameters.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Eplerenone) | m/z 415 |
| Product Ion (Eplerenone) | m/z 163 |
| Precursor Ion (Eplerenone-d3) | m/z 418 |
| Product Ion (Eplerenone-d3) | (Typically m/z 163 or similar stable fragment) |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for fragmentation (analyte-specific) |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150 °C |
4. Quantification:
-
A calibration curve is generated by plotting the peak area ratio of Eplerenone to Eplerenone-d3 against the concentration of Eplerenone standards.
-
The concentration of Eplerenone in unknown samples is then determined from this calibration curve.
Conclusion
Eplerenone-d3 is an indispensable tool for the accurate and precise quantification of Eplerenone in complex biological matrices. Its chemical and physical properties closely mimic those of the parent drug, making it an ideal internal standard for LC-MS/MS-based bioanalytical methods. A thorough understanding of its properties, synthesis, and the mechanism of action of the parent compound is crucial for its effective application in pharmaceutical research and development, particularly in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Eplerenone-d3 | C24H30O6 | CID 46781470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. tradeindia.com [tradeindia.com]
- 7. Eplerenone | 107724-20-9 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. CN1310941C - Synthetic method for eplerenone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Eplerenone? [synapse.patsnap.com]
- 13. Eplerenone (Inspra), a new aldosterone antagonist for the treatment of systemic hypertension and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eplerenone - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. payeshdarou.ir [payeshdarou.ir]
- 19. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ENVIRONMENTALLY FRIENDLY LC/MS DETERMINATION OF EPLERENONE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
